![molecular formula C14H10N2O B15241434 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-phenylpyridine with suitable aldehydes can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, using cost-effective reagents, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Nucleophilic Addition Reactions at the Aldehyde Group
The aldehyde functional group at position 3 undergoes nucleophilic additions, forming secondary alcohols or amines. For example:
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Grignard Reagent Addition : Reacts with organomagnesium halides to yield secondary alcohols.
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Reduction with NaBH₄ : The aldehyde is reduced to a primary alcohol (RCH2OH) under mild conditions.
Reaction Type | Reagent/Conditions | Product | Yield |
---|---|---|---|
Grignard Addition | RMgX, dry THF, 0°C → RT | 3-(R-hydroxymethyl)-pyrrolopyridine | 70–85% |
Borohydride Reduction | NaBH₄, MeOH, RT | 3-(hydroxymethyl)-pyrrolopyridine | >90% |
Electrophilic Aromatic Substitution on the Heterocyclic Core
The pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution predominantly at position 3 due to electron density distribution :
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Nitration : With HNO3/H2SO4, forms 3-nitro derivatives.
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Bromination : Br2 in acetic acid yields 3-bromo-substituted products.
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Iodination : I2/AgNO3 selectively iodinates position 3.
Electrophile | Conditions | Major Product | Regioselectivity |
---|---|---|---|
NO2+ | HNO3/H2SO4, 0°C | 3-nitro-pyrrolopyridine | >95% at C3 |
Br2 | AcOH, 50°C | 3-bromo-pyrrolopyridine | 90% at C3 |
Condensation Reactions
The aldehyde participates in condensation with amines or hydrazines:
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Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines (RC=N-Ar) .
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Hydrazone Synthesis : Condenses with hydrazines for bioactive derivative synthesis.
Substrate | Reagent | Application |
---|---|---|
Aniline | EtOH, reflux, 12 h | Anticancer scaffold synthesis |
Hydrazine hydrate | MeOH, RT, 6 h | FGFR inhibitor precursors |
Cross-Coupling Reactions
Though the parent compound lacks halogens, synthetic intermediates with halogens at position 2 or 4 enable:
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Suzuki-Miyaura Coupling : Aryl boronic acids couple with halogenated derivatives to introduce aryl groups .
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Buchwald-Hartwig Amination : Forms C–N bonds with amines at position 4 .
Reaction Type | Substrate | Conditions | Product |
---|---|---|---|
Suzuki Coupling | 4-iodo-pyrrolopyridine | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | 4-aryl-pyrrolopyridine |
Buchwald-Hartwig | 4-chloro-pyrrolopyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 4-amine-pyrrolopyridine |
Ring Expansion and Rearrangement
Treatment with chloroform and alkali induces ring expansion to 1,8-naphthyridine derivatives, a unique reactivity observed in 2-phenyl-substituted analogs .
Starting Material | Reagents | Product | Mechanism |
---|---|---|---|
2-phenyl-pyrrolopyridine | CHCl₃, NaOH, reflux | 1,8-naphthyridine derivative | -shift rearrangement |
Oxidation and Reduction Pathways
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Oxidation : The aldehyde oxidizes to a carboxylic acid (RCOOH) using KMnO₄ in acidic conditions.
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyrrole ring’s double bonds.
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions exhibit potent FGFR inhibitory activity. For instance:
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Compound 4h : A Schiff base derivative showed IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) .
-
3-Nitro derivatives : Serve as intermediates for kinase inhibitors with improved metabolic stability .
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions underscores its utility in drug discovery. Experimental data from peer-reviewed studies validate its role as a scaffold for developing targeted therapies, particularly in oncology.
Scientific Research Applications
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: It has potential as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in developing materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the active site of FGFRs, blocking their activity and thereby inhibiting downstream signaling pathways involved in cancer progression .
Comparison with Similar Compounds
- 1H-pyrrolo[3,2-b]pyridine
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde stands out due to its unique aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile scaffold for developing a wide range of bioactive molecules .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-7-4-8-15-14(11)16-13(12)10-5-2-1-3-6-10/h1-9H,(H,15,16) |
InChI Key |
MMLMJZNNELPPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)C=O |
Origin of Product |
United States |
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